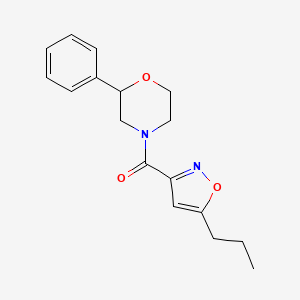amino]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4531258.png)
2-[[(8-methoxyquinolin-5-yl)methyl](methyl)amino]-N-1,3-thiazol-2-ylpropanamide
Descripción general
Descripción
2-[[(8-methoxyquinolin-5-yl)methyl](methyl)amino]-N-1,3-thiazol-2-ylpropanamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.13069707 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Several studies have explored the synthesis of novel compounds with potential anticancer activities, focusing on derivatives that include quinoline and thiazole moieties. For instance, Valderrama et al. (2016) synthesized aminoisoquinoline-5,8-quinones bearing α-amino acids, demonstrating moderate to high cytotoxic activity against cancer cell lines. Their research highlights the structure-activity relationships critical in the cytotoxic effects of these compounds (Valderrama et al., 2016).
Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazole have shown significant biological activities, including antimicrobial properties. Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological properties, revealing some compounds with high DNA protective ability and strong antimicrobial activity (Gür et al., 2020).
Antiparasitic Activities
Research into antiparasitic agents has led to the exploration of 8-aminoquinoline derivatives for their efficacy against parasites. Nanayakkara et al. (2008) studied the antiparasitic activity of enantiomers of an 8-aminoquinoline compound, finding differential effects on efficacy and toxicity, which could influence the therapeutic window of compounds in this class (Nanayakkara et al., 2008).
Tubulin-Polymerization Inhibitors
The development of tubulin-polymerization inhibitors targeting the colchicine site has been an area of interest for anticancer drug discovery. Wang et al. (2014) optimized 4-(N-cycloamino)phenylquinazolines, discovering compounds with significant in vitro cytotoxic activity and the ability to disrupt microtubule formation (Wang et al., 2014).
Antidepressant-like Effects
Research into the antidepressant-like effects of novel compounds has also been pursued. Dhir and Kulkarni (2011) explored the potential of a tetrahydro-isoquinolin derivative as a trace amine receptor modulator for treatment-resistant depression, highlighting the involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).
Propiedades
IUPAC Name |
2-[(8-methoxyquinolin-5-yl)methyl-methylamino]-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12(17(23)21-18-20-9-10-25-18)22(2)11-13-6-7-15(24-3)16-14(13)5-4-8-19-16/h4-10,12H,11H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGRGYJEQPGHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N(C)CC2=C3C=CC=NC3=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(3-methylbenzyl)ethanamine](/img/structure/B4531190.png)
![1-[4-(allyloxy)-3,5-dichlorophenyl]-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}methanamine](/img/structure/B4531202.png)
![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-N'-cyclopentylsuccinamide](/img/structure/B4531210.png)
![4-{4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B4531211.png)

![3-[1-[1-([1,2,4]Triazolo[3,4-a]phthalazin-6-yl)piperidin-4-yl]triazol-4-yl]propan-1-ol](/img/structure/B4531230.png)
![4-ethyl-2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B4531250.png)
![N-[2-(3-methylthiophen-2-yl)ethyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B4531254.png)
![(8R,9aS)-2-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-8-hydroxy-3,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B4531266.png)
![ethyl 1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine-3-carboxylate](/img/structure/B4531271.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B4531277.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine](/img/structure/B4531282.png)
![4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B4531283.png)
![4-(4-fluorophenyl)-1-[2-(methylamino)isonicotinoyl]piperidin-4-ol](/img/structure/B4531289.png)
